molecular formula C10H14ClNO2 B8179161 3-(4-methoxyphenyl)azetidin-3-ol hydrochloride

3-(4-methoxyphenyl)azetidin-3-ol hydrochloride

Cat. No.: B8179161
M. Wt: 215.67 g/mol
InChI Key: MTNMPHUUPQVXOB-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)azetidin-3-ol hydrochloride is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxyphenyl group attached to the azetidine ring, along with a hydroxyl group and a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)azetidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile to form the azetidine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction. This can be achieved by reacting the azetidine intermediate with a methoxyphenyl halide under suitable conditions.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions. This can be achieved by treating the azetidine intermediate with an oxidizing agent such as hydrogen peroxide or a peracid.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(4-methoxyphenyl)azetidin-3-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxyphenyl group can undergo substitution reactions with various nucleophiles. Common reagents include halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, organometallic compounds, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Various substituted azetidines.

Scientific Research Applications

3-(4-methoxyphenyl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in the study of biological processes involving azetidine derivatives. It can be used to investigate the effects of azetidine-containing compounds on biological systems.

    Medicine: It has potential applications in the development of pharmaceuticals. Its unique chemical properties make it a candidate for drug development and medicinal chemistry.

    Industry: The compound is used in the production of various industrial chemicals. Its stability and reactivity make it suitable for use in industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)azetidin-3-ol hydrochloride involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)azetidine: Similar structure but lacks the hydroxyl group and hydrochloride salt.

    3-(4-methoxyphenyl)azetidin-3-one: Similar structure but contains a ketone group instead of a hydroxyl group.

    3-(4-methoxyphenyl)azetidin-3-amine: Similar structure but contains an amine group instead of a hydroxyl group.

Uniqueness

3-(4-methoxyphenyl)azetidin-3-ol hydrochloride is unique due to the presence of both a methoxyphenyl group and a hydroxyl group on the azetidine ring, along with the hydrochloride salt. This combination of functional groups imparts unique chemical properties and reactivity to the compound, making it valuable for various scientific research applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-9-4-2-8(3-5-9)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNMPHUUPQVXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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